

IUPAC name for C₈H₁₀CIN

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Compound of Interest

Compound Name: 2-Chloro-4,6-dimethylaniline

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An In-Depth Technical Guide to the Isomers and IUPAC Nomenclature of C₈H₁₀CIN

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C₈H₁₀CIN represents a diverse array of structural isomers, each possessing unique chemical properties and, consequently, distinct pharmacological activities. For professionals in drug discovery and medicinal chemistry, a precise understanding of the specific isomer is paramount, as subtle structural variations can lead to profound differences in biological outcomes. This technical guide provides a comprehensive exploration of the major isomeric classes of C₈H₁₀CIN, with a particular focus on derivatives of phenethylamine, a foundational scaffold in neuropharmacology. We will dissect the principles of IUPAC nomenclature essential for unambiguously identifying these compounds, detail a robust synthetic protocol for a key isomer, 2-(4-chlorophenyl)ethanamine, and discuss the pharmacological relevance of this chemical class. This document serves as a critical resource for researchers navigating the complexities of substituted phenethylamines in the pursuit of novel therapeutics.

Introduction: The Critical Role of Isomerism and Nomenclature

In the landscape of drug development, the molecular formula is merely the starting point. The specific spatial arrangement of atoms—isomerism—dictates the molecule's interaction with biological targets. The formula C₈H₁₀CIN, for instance, does not describe a single substance

but a multitude of compounds, from substituted anilines to pharmacologically significant phenethylamines. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic nomenclature to provide an unambiguous descriptor for every unique chemical structure, an essential tool for reproducible and accurate scientific communication.[\[1\]](#) [\[2\]](#)

This guide will focus primarily on the chlorophenethylamine isomers of C₈H₁₀CIN, as this structural motif is a well-established pharmacophore known to interact with monoamine neurotransmitter systems.[\[3\]](#)[\[4\]](#) Understanding the precise IUPAC name allows researchers to differentiate between positional isomers (e.g., chlorine at the ortho-, meta-, or para- position) which can exhibit vastly different potencies and selectivities for neuronal targets like the serotonin and dopamine transporters.[\[5\]](#)

Part I: Foundational IUPAC Nomenclature Principles

A rigorous application of IUPAC rules is necessary to name the isomers of C₈H₁₀CIN. Two core sets of rules are particularly relevant: the naming of substituted aromatic compounds and the naming of amines.

Naming Substituted Aromatic Compounds

For monosubstituted benzene derivatives, the substituent's name is prefixed to "benzene" (e.g., Chlorobenzene).[\[6\]](#) For disubstituted benzenes, the relative positions of the substituents are indicated by numerical locants (e.g., 1,2-dichlorobenzene) or, more traditionally, by the prefixes ortho- (1,2), meta- (1,3), and para- (1,4).[\[6\]](#)[\[7\]](#) When multiple different substituents are present, they are numbered to give the lowest possible locants and listed alphabetically.[\[1\]](#)[\[8\]](#)

Naming Amines

Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic groups attached to the nitrogen atom.[\[9\]](#) In the IUPAC system, the '-e' of the parent alkane is replaced with '-amine' (e.g., ethanamine). For secondary and tertiary amines, the largest alkyl group is considered the parent chain. Other alkyl groups attached to the nitrogen are designated with the prefix 'N-' and are listed alphabetically.[\[10\]](#)[\[11\]](#)[\[12\]](#) For example, N-ethyl-N-methylethanamine has two ethyl groups and one methyl group attached to the nitrogen; the parent name is ethanamine, with N-ethyl and N-methyl substituents.[\[10\]](#)

Part II: Key Isomeric Classes of C₈H₁₀ClN and Their IUPAC Names

The C₈H₁₀ClN formula gives rise to several isomeric classes. We will focus on the most pharmacologically pertinent: the chlorophenethylamines and their structural relatives.

Class A: Chlorinated Phenethylamines (Primary Amines)

This class features the C₆H₅-C₂-N backbone, a cornerstone of many psychoactive compounds. [4] The chlorine atom can be substituted at various positions on the phenyl ring.

- Core Structure: 2-Phenylethanamine
- Positional Isomers:
 - IUPAC Name: 2-(2-chlorophenyl)ethanamine[13]
 - Common Name: ortho-Chlorophenethylamine
 - IUPAC Name: 2-(3-chlorophenyl)ethanamine
 - Common Name: meta-Chlorophenethylamine
 - IUPAC Name: 2-(4-chlorophenyl)ethanamine[14]
 - Common Name: para-Chlorophenethylamine (4-CA)

Class B: Chlorinated α -Methylphenethylamines

These isomers have the amine group attached to the first carbon of the ethyl side chain (the α -carbon). This creates a chiral center, leading to a pair of enantiomers for each positional isomer.

- Core Structure: 1-Phenylethanamine
- Positional and Optical Isomers:

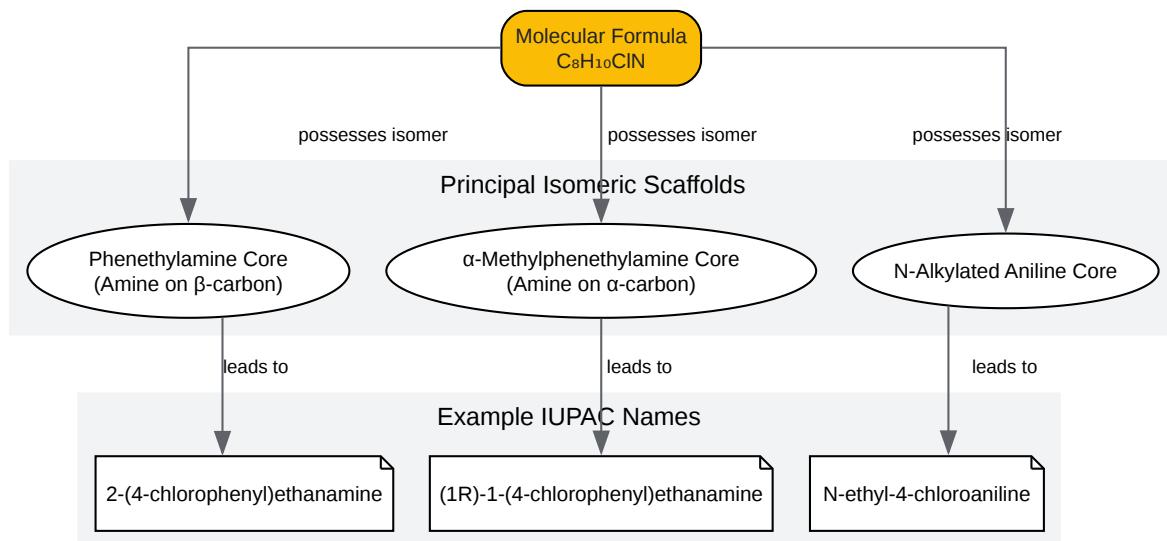
- IUPAC Name: (1R)-1-(4-chlorophenyl)ethanamine and (1S)-1-(4-chlorophenyl)ethanamine[15]
- IUPAC Name: (1R)-1-(2-chlorophenyl)ethanamine and (1S)-1-(2-chlorophenyl)ethanamine
- IUPAC Name: (1R)-1-(3-chlorophenyl)ethanamine and (1S)-1-(3-chlorophenyl)ethanamine

Class C: Other Notable Isomers

To illustrate the structural diversity, other isomers exist where the atoms are arranged differently, such as N-alkylated chloroanilines.

- Core Structure: N-Ethylaniline
- Positional Isomers:
 - IUPAC Name: N-ethyl-2-chloroaniline
 - IUPAC Name: N-ethyl-3-chloroaniline
 - IUPAC Name: N-ethyl-4-chloroaniline

The following diagram illustrates the logical relationship between the molecular formula and its primary isomeric classes relevant to drug discovery.



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Caption: Isomeric diversification from the molecular formula C₈H₁₀ClN.

Part III: Synthesis and Analysis of 2-(4-Chlorophenyl)ethanamine

2-(4-Chlorophenyl)ethanamine (4-CA) is a valuable research tool for studying the serotonin system.^[5] Its synthesis is typically achieved via the reduction of the corresponding nitrile.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)ethanamine

This protocol describes the reduction of 4-chlorophenylacetonitrile using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting nitriles to primary amines.

Materials:

- 4-Chlorophenylacetonitrile
- Lithium aluminum hydride (LiAlH₄)

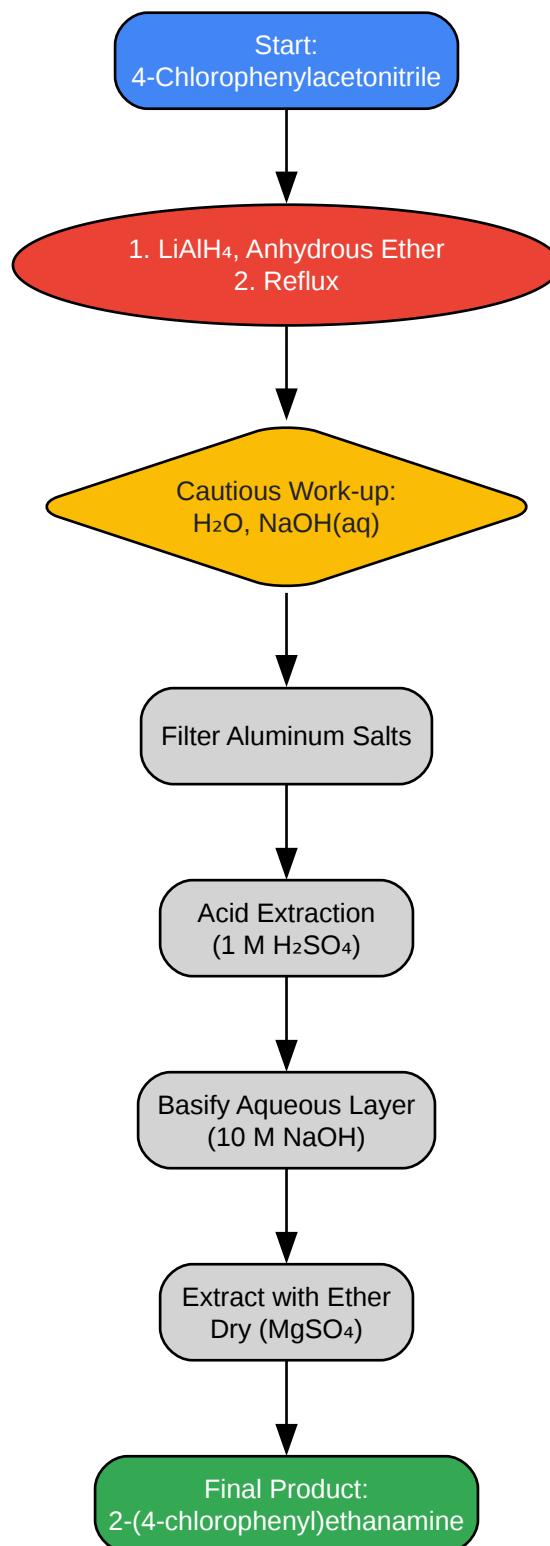
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- 1 M Sulfuric Acid (H_2SO_4)
- 10 M Sodium Hydroxide (NaOH)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
- Separatory funnel

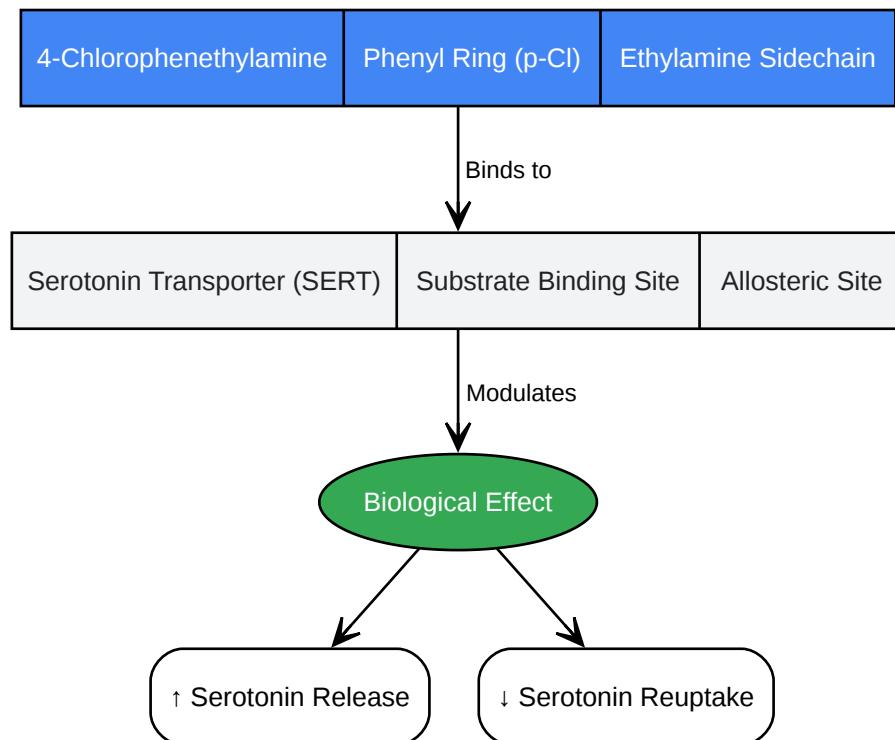
Procedure:

- **Setup:** Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions, as $LiAlH_4$ reacts violently with water.
- **Reagent Addition:** Under an inert atmosphere (e.g., nitrogen or argon), suspend $LiAlH_4$ (1.2 eq.) in anhydrous diethyl ether.
- **Nitrile Addition:** Dissolve 4-chlorophenylacetonitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred $LiAlH_4$ suspension at a rate that maintains a gentle reflux. The choice of a strong reducing agent like $LiAlH_4$ is crucial for the complete reduction of the stable nitrile group.
- **Reaction:** After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure the reaction goes to completion.
- **Quenching (Work-up):** Cool the reaction mixture in an ice bath. Cautiously and sequentially, add water dropwise to quench the excess $LiAlH_4$, followed by 15% NaOH solution, and then more water. This specific work-up procedure (Fieser work-up) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
- **Filtration & Extraction:** Filter the resulting slurry and wash the solid residue with diethyl ether. Combine the filtrates and transfer to a separatory funnel.

- Acid-Base Extraction: Extract the ether layer with 1 M H_2SO_4 . This step protonates the desired amine, moving it into the aqueous layer and separating it from non-basic impurities.
- Basification & Isolation: Wash the acidic aqueous layer with diethyl ether to remove any remaining neutral impurities. Then, make the aqueous layer strongly basic ($\text{pH} > 12$) with 10 M NaOH . This deprotonates the amine, causing it to separate as an oil or solid.
- Final Extraction & Drying: Extract the free amine into a fresh portion of diethyl ether. Combine the organic layers, dry over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure to yield the crude product.
- Purification: The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Synthesis Workflow Diagram





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